Benzyl 3-methylquinoxaline-2-carboxylate is a chemical compound characterized by the molecular formula . This compound is a derivative of quinoxaline, which consists of a fused benzene and pyrazine ring. Benzyl 3-methylquinoxaline-2-carboxylate has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. It serves as an intermediate in synthesizing more complex quinoxaline derivatives and is utilized in the production of dyes and pigments.
Benzyl 3-methylquinoxaline-2-carboxylate can be sourced from the esterification reaction of 3-methyl-2-quinoxalinecarboxylic acid with benzyl alcohol, typically under acidic conditions. This compound falls under the classification of organic compounds, specifically within the category of heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of Benzyl 3-methylquinoxaline-2-carboxylate primarily involves the following steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. The use of recyclable solvents and catalysts is also common to improve environmental sustainability and cost-effectiveness.
Benzyl 3-methylquinoxaline-2-carboxylate features a quinoxaline backbone with a methyl group at the third position and a benzyl ester at the second position. Its structure can be represented as follows:
The compound's structure includes:
Benzyl 3-methylquinoxaline-2-carboxylate can participate in various chemical reactions, including:
The major products from these reactions include:
The mechanism by which Benzyl 3-methylquinoxaline-2-carboxylate exerts its biological effects involves interactions at the molecular level with specific biological targets. Research indicates potential mechanisms include:
Data from biological evaluations suggest that modifications to the quinoxaline core can enhance activity against specific pathogens, such as Mycobacterium tuberculosis.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural confirmation .
Benzyl 3-methylquinoxaline-2-carboxylate has several scientific applications:
Quinoxaline derivatives represent a privileged scaffold in drug discovery due to their diverse bioactivity profiles and structural versatility. The bicyclic heteroaromatic system – featuring two nitrogen atoms at the 1 and 4 positions – enables broad interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects. Historically, several landmark drugs have featured this core structure, including:
Quinoxaline-1,4-di-N-oxides (QdNOs) emerged as particularly potent antimycobacterial agents during the 2000s, demonstrating remarkable activity against multidrug-resistant tuberculosis (Mtb) strains. Early SAR studies revealed that electron-withdrawing substituents at the 6- and 7-positions significantly enhanced potency, with MIC values reaching ≤0.2 μg/mL against Mtb H37Rv [4]. The scaffold's adaptability is further evidenced by its presence in kinase inhibitors (e.g., erdafitinib) and antimicrobials in veterinary medicine [8].
Table 1: Evolution of Quinoxaline-Based Drug Development
Time Period | Key Compounds | Primary Therapeutic Application | MIC Range (if applicable) |
---|---|---|---|
1960s-1980s | Clofazimine, Echinomycin | Antileprotic/Anticancer | Not applicable |
1990s-2000s | Quinoxaline 1,4-di-N-oxides | Antimycobacterial | 0.1-62.5 μg/mL |
2010s-Present | Benzyl 3-methylquinoxaline-2-carboxylate derivatives | Antitubercular/Anticancer | ≤0.4 μg/mL (Mtb) |
The strategic placement of substituents on the quinoxaline nucleus profoundly influences pharmacological properties through steric, electronic, and lipophilicity modifications:
Antimycobacterial SAR analysis reveals a consistent bioactivity hierarchy:3-methyl > 3-H and benzyl ester > ethyl ester > free acid for C2/C3 substitutions, while 7-Cl ≈ 7-F > 7-H > 7-OCH₃ for benzyl ring modifications [1] [4] [6].
Benzyl 3-methylquinoxaline-2-carboxylate (CAS 389121-59-9) represents an evolutionary advance in quinoxaline medicinal chemistry by synergistically combining optimized substituents:
Table 2: Biological Activity Profile of Benzyl 3-Methylquinoxaline-2-Carboxylate and Key Analogs
Compound | Substituents | Biological Activity | Potency (IC₅₀/MIC) |
---|---|---|---|
Benzyl 3-methylquinoxaline-2-carboxylate | R₁=CH₃, R₂=CH₂C₆H₅ | Antimycobacterial | <0.4 μg/mL (Mtb H37Rv) |
4-Trifluoromethyl analog | R₃=CF₃ (benzyl position) | Antimycobacterial | 0.195-1.522 μg/mL |
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Amide derivative | Anticancer (HepG2, SK-OV-3, PC-3) | Selective cytotoxicity |
7-Fluoro-3-methylquinoxaline-2-carboxylate | R₄=F (position 7) | Antimycobacterial | ≤0.2 μg/mL |
Mechanistically, the compound exhibits dual targeting capabilities:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0